N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide
Description
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a 2-chlorophenyl group at position 6 and a piperidin-4-yl moiety at position 3. The piperidine nitrogen is further functionalized with a pyridine-2-carboxamide group.
Properties
IUPAC Name |
N-[1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O/c22-17-6-2-1-5-16(17)18-8-9-20(26-25-18)27-13-10-15(11-14-27)24-21(28)19-7-3-4-12-23-19/h1-9,12,15H,10-11,13-14H2,(H,24,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMIHBLDOCPXUAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=N2)C3=NN=C(C=C3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Coupling with Pyridine-2-carboxamide: The final step involves coupling the pyridazine-piperidine intermediate with pyridine-2-carboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : CHClNO
- Molecular Weight : 411.9 g/mol
Structural Composition
The compound features:
- A pyridazine ring which is known for its role in biological activity.
- A piperidine moiety that enhances the binding affinity to biological targets.
- A chlorophenyl group that may influence the compound's pharmacokinetics and biological interactions.
Cancer Therapy
One of the most significant applications of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide is its role as an inhibitor of Protein Kinase B (PKB), also known as Akt. This kinase is crucial in regulating cell survival and proliferation pathways. The compound acts as an ATP-competitive inhibitor , which suggests its potential utility in cancer therapies targeting aberrant signaling pathways associated with tumor growth and survival.
Mechanistic Studies
Research has focused on elucidating the mechanisms by which this compound interacts with PKB and other molecular targets. Studies indicate that it may modulate downstream signaling pathways impacting cellular functions such as:
- Cell growth
- Survival
- Apoptosis
Understanding these mechanisms can lead to the development of more effective therapeutic strategies against cancers characterized by dysregulated PKB activity.
Structural Analogues
The exploration of structural analogues of this compound has expanded its application scope. Compounds with similar structures have been investigated for their biological activities, providing insights into structure-activity relationships (SAR) that can guide future drug design efforts.
Case Study 1: Inhibition of PKB
A study demonstrated that this compound effectively inhibits PKB activity in vitro, leading to reduced cell proliferation in cancer cell lines. The study provided quantitative data on IC50 values, establishing a foundation for further investigations into its therapeutic potential.
Case Study 2: SAR Analysis
Research involving various analogues of this compound has highlighted the importance of the chlorophenyl group in enhancing biological activity. Modifications to the piperidine moiety showed varying degrees of potency against PKB, emphasizing the necessity for detailed SAR studies to optimize efficacy.
Mechanism of Action
The mechanism of action of N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of pyridazine-piperidine-carboxamide derivatives. Below is a detailed comparison with two closely related analogs, as listed in the AK Scientific catalog :
| Property | N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide | N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}-N'-(2-methoxyphenyl)urea (CAS 1416238-83-0) | N-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl}pyrazine-2-carboxamide (CAS 1416238-84-1) |
|---|---|---|---|
| Core Structure | Pyridazine with 2-chlorophenyl and pyridine-2-carboxamide | Pyridazine with 2-chlorophenyl and urea-linked 2-methoxyphenyl | Pyridazine with 2-methylphenyl and pyrazine-2-carboxamide |
| Key Substituents | - 2-Chlorophenyl - Pyridine-2-carboxamide |
- 2-Chlorophenyl - Urea bridge with 2-methoxyphenyl |
- 2-Methylphenyl - Pyrazine-2-carboxamide |
| Potential Pharmacophores | Chlorine (electron-withdrawing), pyridine (hydrogen bond acceptor) | Methoxy (electron-donating), urea (hydrogen bond donor/acceptor) | Methyl (lipophilic), pyrazine (π-π stacking) |
| Hypothesized Activity | Kinase inhibition or GPCR modulation | Enhanced solubility due to methoxy group; possible CNS targeting | Increased lipophilicity for membrane penetration |
Structural and Functional Analysis
Chlorine vs. Methyl/Methoxy Substitutions :
- The 2-chlorophenyl group in the target compound may enhance binding affinity compared to the 2-methylphenyl analog (CAS 1416238-84-1), as chlorine’s electronegativity facilitates stronger halogen bonding with biological targets .
- The 2-methoxyphenyl substituent in CAS 1416238-83-0 introduces solubility advantages but may reduce blood-brain barrier penetration compared to the lipophilic methyl group in CAS 1416238-84-1.
Carboxamide vs. Urea Linkers: The pyridine-2-carboxamide in the target compound likely engages in hydrogen bonding via its carbonyl oxygen, similar to urea derivatives.
Pyridine vs.
Research Findings and Limitations
While empirical data on the target compound remains scarce, studies on analogs suggest:
- Kinase Inhibition : Pyridazine derivatives with carboxamide groups often inhibit kinases like BRAF or CDK2 due to ATP-binding pocket interactions.
- CNS Activity : Piperidine-containing compounds frequently exhibit neuropharmacological effects, e.g., sigma-1 receptor modulation.
Critical Knowledge Gaps:
- No published IC₅₀ values or in vivo efficacy data for the target compound.
- Limited comparative studies on substituent effects (e.g., chlorine vs. methyl).
Biological Activity
N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-4-yl}pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring, a piperidine moiety, and a pyridazine structure, with a chlorophenyl substituent that may enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 344.82 g/mol. The presence of the chlorophenyl group influences both the electronic properties and steric hindrance, which are crucial for its interaction with biological targets.
This compound primarily acts as an inhibitor of specific enzymes or receptors. Research indicates that it may interact with Protein Kinase B (PKB) , also known as Akt, functioning as an ATP-competitive inhibitor. This interaction affects the PI3K-PKB signaling pathway , which is vital for various cellular processes including metabolism, growth, and survival.
Key Mechanistic Insights
- Target Interaction : The compound binds to PKB, modulating its activity and influencing downstream signaling pathways.
- Pharmacokinetics : It has been identified as a potent and orally bioavailable inhibitor, suggesting favorable absorption and distribution characteristics.
Biological Activities
The biological activity of this compound encompasses several pharmacological effects:
- Antitumor Activity : Studies have shown that this compound exhibits potential antitumor effects by inhibiting tumor cell proliferation through PKB modulation.
- Enzyme Inhibition : It has demonstrated inhibitory effects on various enzymes, making it a candidate for further development in enzyme-related therapies.
- Neuroprotective Effects : The piperidine component is associated with neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Relevant Research
- Antitumor Studies : A study highlighted the compound's ability to inhibit the growth of various cancer cell lines through PKB inhibition, leading to reduced cell viability and increased apoptosis .
- Enzyme Interaction Analysis : In vitro studies demonstrated that this compound effectively inhibited acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease .
- Neuroprotective Mechanisms : Research indicated that the compound could protect against oxidative stress-induced neuronal damage, possibly through modulation of signaling pathways associated with neuroinflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
